![molecular formula C17H12N2O3 B1217704 (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid CAS No. 391670-48-7](/img/no-structure.png)

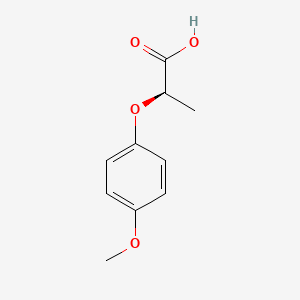

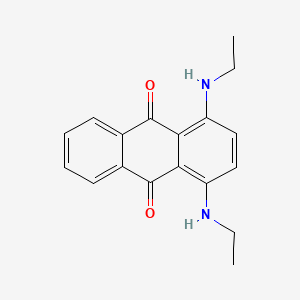

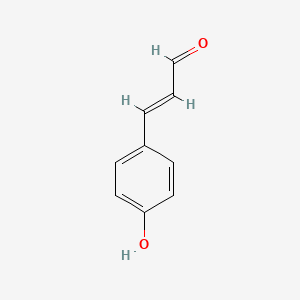

(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

CGP-029482 exerts its effects by specifically inhibiting protein kinase CK2. The compound binds to the ATP/GTP site of CK2, preventing the phosphorylation of its substrates. This inhibition disrupts various cellular processes regulated by CK2, including cell cycle progression, apoptosis, and DNA repair. The molecular targets and pathways involved include the ATP-binding pocket of CK2 and the downstream signaling pathways regulated by CK2 activity .

Similar Compounds:

Apigenin: A flavonoid that also inhibits CK2 but is less selective compared to CGP-029482.

Quercetin: Another flavonoid with CK2 inhibitory activity but with a broader range of targets.

Uniqueness of CGP-029482: CGP-029482 is unique due to its high selectivity and potency as a CK2 inhibitor. Unlike other CK2 inhibitors, CGP-029482 has a lower K(i) value, indicating stronger binding affinity and greater efficacy in inhibiting CK2 activity. This selectivity makes it a valuable tool for studying CK2-related cellular processes and developing targeted therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CGP-029482 involves the preparation of [5-oxo-5,6-dihydro-indolo(1,2-a)quinazolin-7-yl]acetic acid. The synthetic route typically includes the following steps:

Formation of the Indoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the indoloquinazoline core structure.

Functionalization: The core structure is then functionalized to introduce the acetic acid moiety at the desired position.

Industrial Production Methods: While specific industrial production methods for CGP-029482 are not widely documented, the compound is synthesized in research laboratories using standard organic synthesis techniques. The production process involves multiple steps of purification and characterization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: CGP-029482 primarily undergoes the following types of reactions:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: Substitution reactions can be used to introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

CGP-029482 has a wide range of scientific research applications, including but not limited to:

Chemistry: Used as a tool compound to study the inhibition of protein kinase CK2 and its effects on various biochemical pathways.

Biology: Employed in cellular and molecular biology research to investigate the role of CK2 in cell signaling, proliferation, and apoptosis.

Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit CK2, which is often overexpressed in cancer cells.

Industry: Utilized in the development of new drugs and therapeutic agents targeting CK2

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid involves the condensation of 2-aminobenzamide with isatin followed by reduction and acetylation.", "Starting Materials": [ "2-aminobenzamide", "isatin", "sodium borohydride", "acetic anhydride", "glacial acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzamide with isatin in glacial acetic acid to form 5,6-dihydro-5-oxoindolo[1,2-a]quinazolin-7-ylamine.", "Step 2: Reduction of the intermediate product with sodium borohydride in ethanol to form (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-amine.", "Step 3: Acetylation of the amine with acetic anhydride and sodium acetate in glacial acetic acid to form the final product, (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid." ] } | |

CAS RN |

391670-48-7 |

Molecular Formula |

C17H12N2O3 |

Molecular Weight |

292.29 g/mol |

IUPAC Name |

2-(5-oxo-6H-indolo[1,2-a]quinazolin-7-yl)acetic acid |

InChI |

InChI=1S/C17H12N2O3/c20-15(21)9-12-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)17(22)18-16(12)19/h1-8H,9H2,(H,18,22)(H,20,21) |

InChI Key |

INSBKYCYLCEBOD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O |

synonyms |

(5-oxo-5,6-dihydroindolo(1,2-a)quinazolin-7-yl)acetic acid ODIQ-acetic acid |

Origin of Product |

United States |

Q & A

Q1: How does IQA interact with CK2 and what are the downstream effects of this interaction?

A1: IQA functions as an ATP-competitive inhibitor of CK2, specifically targeting the ATP-binding site of the enzyme. [] Structural analysis reveals that IQA occupies the same region as the adenine ring of ATP, forming crucial interactions with the hinge region of the kinase domain. [] This binding effectively blocks ATP from accessing the active site, thereby inhibiting CK2's catalytic activity. [] As CK2 is involved in various cellular processes, including cell growth, proliferation, and survival, inhibiting its activity through IQA can disrupt these processes, particularly in cancer cells where CK2 is often overexpressed. []

Q2: What is known about the structure-activity relationship (SAR) of IQA and how do modifications to its structure affect its potency and selectivity for CK2?

A2: Research on IQA highlights the importance of specific structural features for its potent and selective inhibition of CK2. [] The study demonstrated that replacing Valine 66 or Isoleucine 174 with alanine in the ATP-binding site of human CK2α significantly reduced the inhibitory effect of IQA. [] This suggests that hydrophobic interactions involving these residues are crucial for IQA's binding affinity and selectivity. [] Further SAR studies exploring modifications to the core structure of IQA and its substitutions could provide valuable insights for developing more potent and selective CK2 inhibitors with improved pharmacological properties.

Q3: What are the limitations of the current research on IQA and what future directions could be explored?

A3: While the study provides valuable insights into the mechanism of action and structural basis for IQA's inhibition of CK2, several areas warrant further investigation. [] Firstly, exploring the in vivo efficacy and pharmacokinetic properties of IQA in relevant animal models is crucial to determine its therapeutic potential. [] Secondly, comprehensive toxicity studies are needed to assess its safety profile. Lastly, investigating potential resistance mechanisms and exploring strategies to circumvent them will be essential for its long-term clinical utility. Addressing these questions will provide a more comprehensive understanding of IQA and pave the way for its development as a potential therapeutic agent targeting CK2-mediated diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-Spiro[naphtho[1,8-de]-1,3-dioxin-2,1'-tetralin]-4'alpha,5',8'-triol](/img/structure/B1217628.png)

![N-[4-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-(4-morpholinyl)acetamide](/img/structure/B1217635.png)

![N-(2-methoxy-5-methylphenyl)-2-[[1-(phenylmethyl)-5-tetrazolyl]thio]acetamide](/img/structure/B1217636.png)

![2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1217637.png)